L-GLUTAMIC ACID (4-13C)
Description
Properties
Molecular Weight |
148.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Preparation of L Glutamic Acid 4 13c for Research Applications
Chemical and Chemoenzymatic Synthesis Strategies for Site-Specific ¹³C Labeling
The targeted placement of a ¹³C label at the 4-position of L-glutamic acid is achieved through sophisticated chemical and chemoenzymatic routes that offer high selectivity and yield.
Chemical Synthesis: A prominent chemical strategy involves asymmetric synthesis, which builds the chiral amino acid structure while introducing the isotope at the desired location. One reported method utilizes a chiral glycine (B1666218) equivalent, such as Dellaria's oxazinone, and a ¹³C-labeled acrylate (B77674) precursor. electronicsandbooks.com This multi-step process begins with a ¹³C-labeled starting material, like sodium [2-¹³C]acetate, which is converted into a corresponding labeled acrylate. electronicsandbooks.comnih.gov A diastereoselective Michael addition of the chiral glycine equivalent's enolate to this ¹³C-labeled acrylate forms the carbon backbone with the isotope correctly positioned. electronicsandbooks.com Subsequent chemical modifications, including reductive cleavage, ethanolysis, hydrogenolysis, and hydrolysis, yield the final L-[4-¹³C]glutamic acid. electronicsandbooks.com This approach provides excellent control over both the stereochemistry and the precise location of the isotopic label.
Chemoenzymatic and Biosynthetic Synthesis: Chemoenzymatic methods combine the precision of chemical reactions with the high selectivity of biological catalysts. While specific chemo-enzymatic routes for L-Glutamic Acid (4-¹³C) have been noted, detailed pathways often leverage enzymatic transformations on chemically synthesized precursors. electronicsandbooks.com
More broadly, biosynthetic production using microorganisms offers an effective alternative for producing isotopically labeled amino acids. nih.gov Organisms like Brevibacterium flavum (also known as Corynebacterium glutamicum), used in the large-scale industrial production of glutamic acid, can be cultured with ¹³C-enriched carbon sources. wikipedia.orgnih.gov By providing a specifically labeled precursor, such as [1-¹³C]- or [2-¹³C]acetate, the organism's metabolic pathways incorporate the isotope into the glutamate (B1630785) molecule. nih.gov However, this method can sometimes lead to isotopic dilution or scrambling, where the ¹³C atom is incorporated into positions other than the target C4, depending on the metabolic pathways active in the organism. nih.govacs.org Careful selection of the bacterial strain and the labeled precursor is crucial to maximize enrichment at the desired site. nih.gov
Table 1: Comparison of Synthesis Strategies for L-Glutamic Acid (4-¹³C)
| Synthesis Strategy | Key Precursors | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Chemical Synthesis | Sodium [2-¹³C]acetate, Chiral glycine equivalent (e.g., oxazinone) | High site-specificity and stereochemical control. | Multi-step, complex, and potentially expensive. |
| Biosynthesis (Fermentation) | ¹³C-labeled glucose, ¹³C-labeled acetate | Potentially lower cost for larger scale production. | Risk of isotopic scrambling and lower site-specific enrichment. nih.gov |
Isotopic Enrichment and Purity Assessment Methodologies for Research-Grade Tracers
To be effective as a research tool, L-Glutamic Acid (4-¹³C) must be of high chemical and isotopic purity. A suite of analytical techniques is employed to verify these critical parameters.
The primary method for assessing both purity and the precise location of the isotopic label is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
¹³C NMR: This technique directly detects the ¹³C nucleus. A ¹³C NMR spectrum of L-Glutamic Acid (4-¹³C) will show a significantly enhanced signal for the C4 carbon relative to the other carbons, confirming the label's position. Quantitative ¹³C NMR can be used to determine the isotopic enrichment, often achieving purities of 99 atom % ¹³C or higher. sigmaaldrich.comacs.org
Table 2: Analytical Methodologies for Purity and Enrichment Assessment
| Analytical Technique | Information Provided | Typical Specification |
|---|---|---|
| ¹³C NMR Spectroscopy | Confirms label position, determines isotopic enrichment, assesses chemical purity. | Isotopic Purity: ≥99 atom % ¹³C sigmaaldrich.com |
| ¹H NMR Spectroscopy | Confirms chemical structure, detects proton-bearing impurities. | Chemical Purity: ≥98% |
| Isotope Ratio Mass Spectrometry (IRMS) | Precisely quantifies the ¹³C/¹²C ratio (isotopic enrichment). nih.gov | Confirms enrichment levels specified by NMR. |
| High-Resolution Mass Spectrometry (HRMS) | Confirms exact mass of the labeled compound. | M+1 mass shift observed. sigmaaldrich.com |
Preparation of L-Glutamic Acid (4-¹³C) Derivatives for Specialized Research Needs (e.g., Hyperpolarization)
For advanced in vivo metabolic imaging, particularly with Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS), the sensitivity of ¹³C detection needs to be dramatically increased. This is achieved through a technique called hyperpolarization, most commonly Dynamic Nuclear Polarization (DNP). researchgate.net L-Glutamic Acid (4-¹³C) can be converted into specialized derivatives to make it suitable for these experiments.
The process involves preparing a sample of the ¹³C-labeled compound mixed with a stable radical agent. pnas.org This mixture is cooled to very low temperatures (around 1 K) in a strong magnetic field and irradiated with microwaves, which transfers the high polarization of the electron spins of the radical to the ¹³C nuclei. researchgate.net The hyperpolarized sample is then rapidly dissolved in a hot, sterile solvent and can be used for in vivo studies. researchgate.net
To enhance the properties of the hyperpolarized tracer, specific chemical modifications may be made. A key challenge in hyperpolarization is the rapid decay of the enhanced signal, which is governed by the spin-lattice relaxation time (T1). researchgate.net To prolong the T1 of the ¹³C signal in glutamate and its derivatives, additional isotopic labels are often introduced. For instance, deuteration (labeling with ²H) at positions adjacent to the ¹³C label, such as the C4 position, can significantly extend the T1 lifetime. nih.gov Therefore, a derivative like [4-¹³C, 4-²H]-L-glutamic acid could be synthesized to improve its performance as a hyperpolarized probe for studying metabolic fluxes in real-time. nih.gov These multi-labeled derivatives allow for longer observation times of metabolic processes like the conversion of glutamine to glutamate in cancer cells. pnas.orgnih.gov
Table 3: L-Glutamic Acid (4-¹³C) Derivatives for Specialized Applications
| Derivative | Purpose/Application | Key Feature |
|---|---|---|
| Hyperpolarized L-Glutamic Acid (4-¹³C) | Real-time in vivo metabolic imaging via ¹³C MRS/MRI. nih.gov | Signal enhanced >10,000-fold via DNP. |
| [4-¹³C, 4-²H]-L-Glutamic Acid | Improved hyperpolarized probe. | Deuteration adjacent to the ¹³C label prolongs signal lifetime (T1). nih.gov |
Analytical Methodologies for L Glutamic Acid 4 13c Detection and Quantification in Biological Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for analyzing the isotopic labeling of metabolites. It provides direct, quantitative positional information about the 13C labeling status of carbon atoms within a molecule. This capability is particularly valuable for tracing the metabolic fate of isotopically labeled compounds like L-Glutamic Acid (4-13C).
13C NMR Spectroscopic Principles for Isotopic Enrichment and Positional Information Analysis
The fundamental principle of 13C NMR spectroscopy in the context of isotopic enrichment lies in its ability to distinguish between the naturally abundant 12C isotope and the stable isotope 13C. Since only the 13C nucleus possesses a nuclear spin, it is NMR-active. When a molecule is enriched with 13C at a specific position, such as the C4 position in L-Glutamic Acid (4-13C), the signal corresponding to that carbon atom in the 13C NMR spectrum is significantly enhanced.
The chemical shift, a key parameter in NMR, is sensitive to the electronic environment of the nucleus. The position of a peak in the 13C NMR spectrum directly corresponds to a specific carbon atom in the molecule, allowing for unambiguous positional assignment. For L-Glutamic Acid, each of its five carbon atoms gives rise to a distinct signal, enabling the precise identification of the labeled C4 position.
Furthermore, the presence of a 13C nucleus can influence the signals of neighboring nuclei through spin-spin coupling (J-coupling). This phenomenon results in the splitting of NMR signals into multiplets. The analysis of these coupling patterns provides valuable information about the connectivity of atoms within the molecule and can be used to trace the transfer of the 13C label to adjacent positions in metabolic products. libretexts.orgksu.edu.saorgchemboulder.com The magnitude of the one-bond 13C-1H coupling constant can also provide information about the hybridization of the carbon atom. ksu.edu.sa
In Vivo 13C NMR Spectroscopy for Dynamic Metabolic Flux Determination
In vivo 13C NMR spectroscopy is a unique tool that allows for the non-invasive measurement of metabolic rates and pathways in living organisms. nih.gov By administering a 13C-labeled substrate, such as L-Glutamic Acid (4-13C), and monitoring the appearance and distribution of the 13C label in various metabolites over time, researchers can quantify the flux through specific metabolic pathways. sciencecentral.innih.gov
For instance, the metabolism of L-Glutamic Acid (4-13C) can be tracked through the tricarboxylic acid (TCA) cycle. As the labeled glutamate (B1630785) enters the cycle, the 13C label is incorporated into other intermediates like α-ketoglutarate, succinate, fumarate (B1241708), and malate, and eventually into other amino acids such as aspartate and glutamine. ismrm.org By acquiring a series of 13C NMR spectra over time, the rate of label incorporation into these metabolites can be measured, providing a direct readout of the TCA cycle flux and other related pathways. nih.govnih.gov
Mathematical models are then used to fit the time-course data of 13C labeling in different metabolites, allowing for the calculation of absolute metabolic flux rates. nih.govismrm.org This approach has been instrumental in understanding brain energy metabolism, including the glutamate-glutamine cycle between neurons and astrocytes. nih.govsciencecentral.in
| Parameter | Control | Hyperammonemia |
| TCA Cycle Rate (VTCA) (μmol/min per g) | 0.46 ± 0.12 | 0.57 ± 0.16 |
| Glutamine Synthesis Rate (Vgln) (μmol/min per g) | 0.21 ± 0.04 | 0.43 ± 0.14 |
| This table presents a comparison of cerebral metabolic rates in rats under normal and hyperammonemic conditions, as determined by in vivo 13C NMR spectroscopy. nih.gov |
High-Resolution In Vitro/Ex Vivo 13C NMR for Metabolite Profiling and Isotopomer Distribution Analysis
While in vivo NMR provides dynamic information, high-resolution in vitro or ex vivo 13C NMR of tissue extracts or cell cultures offers superior spectral resolution and sensitivity. This allows for more detailed metabolite profiling and a precise analysis of the distribution of 13C isotopes within a molecule, known as isotopomer analysis. mdpi.com
Following a 13C labeling experiment, biological samples can be extracted and analyzed using high-field NMR spectrometers. The resulting high-resolution spectra allow for the identification and quantification of a wide range of metabolites. More importantly, the fine structure of the 13C signals, including the multiplet patterns arising from 13C-13C spin-spin coupling, can be resolved. nih.gov
Quantitative Interpretation of Multiplet Patterns in 13C NMR Spectra
The quantitative analysis of multiplet patterns in 13C NMR spectra provides a wealth of information about metabolic pathways. When a molecule contains two or more adjacent 13C atoms, their nuclear spins interact, leading to the splitting of the NMR signals into characteristic multiplet patterns. The relative intensities of the peaks within these multiplets are directly proportional to the abundance of different isotopomers.
For example, the analysis of the C4 resonance of glutamate can reveal not only its total 13C enrichment but also the enrichment of the adjacent C3 and C5 carbons. This information is critical for metabolic flux analysis, as it allows for the determination of the labeling pattern of the precursor molecules.
The interpretation of these complex multiplet patterns is often facilitated by specialized software that can simulate the spectra for different isotopomer distributions and fit them to the experimental data. This allows for a precise quantification of the relative abundances of different isotopomers, which can then be used to calculate metabolic fluxes. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is another key analytical technique for studying the metabolism of isotopically labeled compounds. It offers high sensitivity and is complementary to NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis and Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of 13C-labeled metabolites. In this method, the sample is first separated by gas chromatography, and then the individual components are ionized and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the isotopic composition of the molecule. nih.govrwth-aachen.de
For L-Glutamic Acid (4-13C), GC-MS can be used to measure the enrichment of the 13C isotope in the parent molecule and its metabolic products. By analyzing the mass spectrum, the relative abundance of molecules containing 13C versus 12C can be determined, providing a measure of the isotope ratio. ucalgary.canasa.gov This information is essential for metabolic flux analysis. researchgate.net13cflux.net
Furthermore, GC-MS is a powerful tool for metabolite profiling. By creating a library of mass spectra for known metabolites, it is possible to identify and quantify a wide range of compounds in a biological sample. This allows for a comprehensive analysis of the metabolic changes that occur in response to the introduction of L-Glutamic Acid (4-13C). nih.govnih.gov The use of derivatization agents is often necessary to make the amino acids volatile for GC analysis. nih.gov
| Analytical Technique | Information Provided | Advantages |
| In Vivo 13C NMR | Dynamic metabolic fluxes | Non-invasive, provides real-time data |
| High-Resolution In Vitro/Ex Vivo 13C NMR | Detailed metabolite profiles, isotopomer distribution | High spectral resolution and sensitivity |
| GC-MS | Isotope ratios, metabolite profiling | High sensitivity, suitable for complex mixtures |
| This table summarizes the key analytical methodologies for studying L-Glutamic Acid (4-13C) metabolism. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Metabolite Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of isotopically labeled compounds, including L-Glutamic Acid (4-13C), within complex biological matrices. nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the precise detection and quantification of labeled metabolites. akjournals.com The general workflow involves separating the metabolite of interest from other sample components using liquid chromatography, followed by ionization and detection using a mass spectrometer, which differentiates molecules based on their mass-to-charge ratio (m/z).
The use of a stable isotope label like 13C provides a distinct mass shift from the unlabeled (12C) endogenous compound, facilitating its differentiation from background signals. nih.govacs.org This is particularly advantageous in untargeted metabolomics, where distinguishing biological signals from chemical or electronic noise is a significant challenge. nih.govfrontiersin.org Isotope labeling strategies, such as mixing a 13C-labeled sample with a 12C-labeled control, enable accurate relative quantification because the labeled and unlabeled compounds co-elute, minimizing variations in sample preparation and matrix effects. acs.org
Various LC-MS platforms are employed for the analysis of 13C-labeled metabolites. High-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap systems are capable of resolving the full isotopologue distribution of a metabolite, providing detailed information on the extent of labeling. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) systems, such as Triple Quadrupole (QQQ) mass spectrometers, offer exceptional sensitivity and specificity for targeted quantification by monitoring specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM). nih.govacs.org
Methodological considerations are crucial for accurate quantification. For instance, in-source cyclization of glutamic acid to pyroglutamic acid can occur during electrospray ionization (ESI), potentially leading to inaccurate measurements. nih.govacs.org Chromatographic separation of glutamic acid from pyroglutamic acid is therefore essential to distinguish the naturally present analyte from the artifact generated in the ion source. nih.gov Optimization of MS source parameters can also help minimize this in-source conversion. acs.org
The table below summarizes representative LC-MS parameters used for the analysis of glutamic acid, which can be adapted for its 13C-labeled counterpart.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chromatography System | Agilent 1290 Infinity UHPLC nih.gov | Dionex Ultimate 3000 UPLC acs.org |
| Column | Agilent Zorbax SB C-18 (3.0 × 100 mm, 1.8 µm) nih.gov | Phenomenex Kinetex C18 XB (2.1 mm × 150 mm, 2.6 µm) acs.org |
| Mobile Phase A | Water with 0.3% HFBA and 0.5% formic acid nih.gov | Water with 0.1% formic acid acs.org |
| Mobile Phase B | Acetonitrile with 0.3% HFBA and 0.5% formic acid nih.gov | Acetonitrile with 0.1% formic acid acs.org |
| Mass Spectrometer | Agilent 6460 triple quadrupole nih.gov | Orbitrap Elite acs.org |
| Ionization Mode | Positive ESI with Jet Stream nih.gov | Not specified |
| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov | Full Scan acs.org |
Advanced Mass Spectrometry Techniques for Position-Specific Isotope Analysis (PSIA)
In a typical PSIA experiment, the intact 13C-labeled glutamic acid molecule (the precursor ion) is isolated in the mass spectrometer and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). thermofisher.com The resulting fragment ions are then analyzed. By carefully analyzing the mass shifts in the fragment ions, it is possible to deduce the position of the 13C label. nih.gov
For L-glutamic acid, fragmentation can yield specific ions that correspond to different parts of the molecule. For example, HCD can induce the loss of the carboxyl group at the C1 position, generating an immonium ion at m/z 84. thermofisher.com By comparing the isotopologue distribution of this fragment ion with that of the intact molecular ion, the 13C enrichment specifically at the C1 position can be determined. thermofisher.com This allows researchers to distinguish between, for instance, L-glutamic acid (1-13C) and L-glutamic acid (4-13C).
High-resolution instruments like Orbitrap mass spectrometers are particularly well-suited for PSIA as they can accurately resolve the isotopic patterns of both the precursor and fragment ions, enabling precise calculation of positional enrichment. thermofisher.com This technique provides a significant advantage over simply analyzing the intact molecule, yielding more detailed data that improves the accuracy of metabolic flux analysis. researchgate.net
The table below outlines key fragment ions of derivatized glutamate used in GC-MS for determining 13C labeling patterns, illustrating the principles applicable to LC-MS/MS based PSIA.
| Fragment Ion (m/z) | Carbon Atoms Retained from Glutamate Backbone | Information Yielded |
|---|---|---|
| m/z 246 | C2-C5 | Enrichment on the 4-carbon backbone after loss of the C1 carboxyl group. nih.gov |
| m/z 232 | C1-C4 | Enrichment on the C1-C4 fragment after loss of the C5 carbon. nih.gov |
| m/z 158 | C2-C4 | Enrichment on the C2-C4 fragment. nih.gov |
Combination of NMR and MS for Comprehensive Isotopic Tracing
For the most comprehensive understanding of metabolic pathways, combining the strengths of both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a powerful strategy. nih.govfrontiersin.org While MS excels in sensitivity and its ability to analyze complex mixtures, NMR provides unparalleled detail on the specific position of isotopic labels within a molecule without the need for fragmentation. nih.govmdpi.com
MS provides data on the mass isotopologue distribution (MID), revealing the relative abundance of molecules with zero, one, two, or more 13C atoms (M+0, M+1, M+2, etc.). mdpi.com As discussed, advanced MS/MS techniques can provide some positional information. researchgate.netthermofisher.com However, NMR is the gold standard for unequivocally determining the position of 13C labels. nih.gov 13C-NMR spectroscopy can distinguish between each carbon atom in the glutamic acid molecule due to their different chemical environments, directly showing which positions are enriched. frontiersin.org
The complementary nature of these techniques can be leveraged in several ways:
Enhanced Identification: In untargeted metabolomics, MS can detect thousands of features. nih.gov Isotopic patterns, like those from L-Glutamic Acid (4-13C), help identify real biological compounds. NMR can then be used on the same or similar samples to confirm the identity of unknown compounds and provide precise structural information. nih.govfrontiersin.org
Comprehensive Flux Analysis: MS can provide high-throughput data on a wide range of metabolites, while NMR offers highly precise positional data for key, abundant metabolites like glutamate. researchgate.net Combining these datasets allows for more robust and detailed metabolic flux models.
While NMR is typically less sensitive than MS and requires larger sample amounts, its ability to provide unambiguous positional data and information on 13C-13C couplings (which reveals which labeled carbons are adjacent in a molecule) offers insights that are difficult or impossible to obtain by MS alone. nih.govfrontiersin.org The integration of data from both platforms thus provides a more complete and accurate picture of metabolic dynamics. nih.gov
Application of L Glutamic Acid 4 13c in Metabolic Flux Analysis
Theoretical Frameworks of Isotopic Metabolic Flux Analysis (IMFA)
Isotope-assisted Metabolic Flux Analysis (iMFA) is a sophisticated methodology that uses stable isotope tracers, like L-Glutamic Acid (4-13C), to unravel the intricate web of metabolic reactions within a cell. nih.govnih.gov The core principle of iMFA lies in tracing the journey of labeled atoms from a substrate through the metabolic network. The distribution of these isotopic labels in downstream metabolites is measured, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comcreative-proteomics.com This labeling pattern is a direct consequence of the relative activities of the various metabolic pathways. By employing computational models, these labeling patterns are then used to calculate the rates of intracellular metabolic reactions. nih.govnih.gov
Steady-State and Non-Steady-State Flux Determination Principles
The determination of metabolic fluxes using isotopic tracers can be performed under two distinct assumptions: isotopic steady-state or non-steady-state (isotopically dynamic) conditions.
Steady-State Metabolic Flux Analysis (MFA) assumes that the system is in both a metabolic and isotopic steady state. nih.gov This means that the concentrations of metabolites and the rates of metabolic reactions are constant over time, and the isotopic labeling of intracellular metabolites has reached equilibrium. osti.govoup.com Under these conditions, the complex system of differential equations describing metabolite labeling simplifies to a set of algebraic equations, making the computational analysis more straightforward. nih.gov The labeling pattern of a metabolite is determined by the flux-weighted average of its precursors' labeling patterns. nih.gov This approach is well-suited for systems that can be maintained in a constant state for an extended period, such as cell cultures. oup.com
Non-Steady-State Flux Determination , also known as Isotopically Non-stationary Metabolic Flux Analysis (INST-MFA), is applied to systems that are in a metabolic steady state but not an isotopic one. osti.govnih.govcreative-proteomics.com This method analyzes the dynamic changes in isotopic labeling of metabolites over time, before they reach a steady state. nih.gov INST-MFA is particularly advantageous for studying systems with large metabolite pools or slow turnover rates, and for autotrophic systems where isotopic steady state is not achievable. osti.gov By capturing the transient labeling data, INST-MFA can provide more detailed information about flux dynamics and can also be used to estimate metabolite pool sizes. nih.govosti.gov
| Flux Determination Principle | Description | Assumptions | Typical Application |
| Steady-State MFA | Quantifies metabolic fluxes at isotopic equilibrium. oup.com | Metabolic and isotopic steady state. nih.gov | Cell cultures in continuous or batch-fed conditions. oup.com |
| Non-Steady-State MFA (INST-MFA) | Quantifies fluxes based on the dynamics of isotope labeling over time. nih.gov | Metabolic steady state, but not isotopic steady state. osti.gov | Systems with slow turnover rates or large metabolite pools. osti.gov |
Compartmental Modeling for Isotopic Labeling Kinetics (e.g., Two-Compartment Neuronal-Astroglial Models)
In complex tissues like the brain, metabolism is compartmentalized between different cell types. The brain's energy metabolism, for instance, involves intricate interactions between neurons and astrocytes. nih.govfrontiersin.org To study these systems, two-compartment models are frequently employed in conjunction with 13C NMR spectroscopy. researchgate.net These models mathematically represent the distinct metabolic networks of neurons and glial cells (astrocytes) and the metabolic exchange between them. researchgate.netnih.gov
When a 13C-labeled substrate is introduced, these models can simulate the incorporation and turnover of the isotope within each compartment. researchgate.net By fitting the model's output to the experimentally measured time courses of 13C labeling in metabolites like glutamate (B1630785) and glutamine, researchers can estimate key metabolic rates. These include the Tricarboxylic Acid (TCA) cycle rates in both neurons and astrocytes, as well as the rate of the glutamate-glutamine cycle, a crucial pathway in neurotransmission. researchgate.netnih.gov This approach has been instrumental in revealing the specialized metabolic roles of neurons and astrocytes in the brain. nih.gov
Tracing Carbon Flux Through the Tricarboxylic Acid (TCA) Cycle
L-Glutamic Acid (4-13C) is an effective tracer for probing the TCA cycle, a central hub of cellular metabolism. Upon entering the cell, L-glutamic acid can be converted to α-ketoglutarate, a key intermediate of the TCA cycle. nih.gov The 13C label at the C4 position of glutamic acid will consequently appear at the C3 position of α-ketoglutarate. As this labeled α-ketoglutarate is metabolized through the subsequent reactions of the TCA cycle, the 13C label is transferred to other intermediates such as succinate, fumarate (B1241708), malate, and oxaloacetate, before potentially being incorporated into other molecules like aspartate. nih.gov Analyzing the distribution of the 13C label among these metabolites provides quantitative insights into the cycle's activity and the relative contributions of different metabolic pathways that feed into it. nih.govnih.gov
Pyruvate (B1213749) Carboxylation and Anaplerotic Input Assessment
Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. A key anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, a reaction catalyzed by pyruvate carboxylase. nih.govnih.gov This pathway is particularly active in astrocytes in the brain. researchgate.net
By using L-Glutamic Acid (4-13C) in conjunction with a 13C-labeled glucose tracer, it is possible to assess the activity of pyruvate carboxylase. The pattern of 13C enrichment in TCA cycle intermediates and related amino acids will differ depending on the entry point of the label. nih.gov For example, label from [1-13C]glucose entering via pyruvate dehydrogenase will result in a different labeling pattern in glutamate compared to label entering via pyruvate carboxylase. pnas.org Mathematical modeling of these distinct labeling patterns allows for the quantification of the relative fluxes through pyruvate dehydrogenase and pyruvate carboxylase, thereby providing a measure of anaplerotic input into the TCA cycle. nih.govscispace.com
Substrate Cycling and Exchange Fluxes within the TCA Cycle
The reactions of the TCA cycle are not all unidirectional; some are reversible, leading to substrate cycling and exchange fluxes. nih.gov These exchange fluxes, which represent the bidirectional movement of metabolites, can be difficult to measure but are important for a complete understanding of metabolic dynamics. Isotopic tracers like L-Glutamic Acid (4-13C) can help to resolve these fluxes. The specific positioning of the 13C label and its redistribution through reversible reactions can create unique isotopomer patterns that would not be present if all reactions were unidirectional. nih.gov For example, the reversible reaction between oxaloacetate and fumarate can lead to scrambling of the label between the C1 and C4 positions of these molecules. pnas.org Detailed analysis of the mass isotopomer distributions of TCA cycle intermediates can, therefore, be used to estimate the rates of these exchange fluxes. nih.gov
Assessment of Glutamate-Glutamine Cycling Dynamics
In the central nervous system, there is a dynamic and essential metabolic trafficking between neurons and astrocytes known as the glutamate-glutamine cycle. nih.govpnas.org Glutamate released by neurons as a neurotransmitter is taken up by surrounding astrocytes and converted to glutamine. nih.gov This glutamine is then transported back to the neurons, where it is converted back to glutamate, thus replenishing the neurotransmitter pool. nih.gov
L-Glutamic Acid (4-13C) is an invaluable tool for quantifying the rate of this cycle. When L-Glutamic Acid (4-13C) is metabolized within the glutamatergic neurons, the 13C label is incorporated into the neuronal glutamate pool. Upon its release and uptake by astrocytes, the label is transferred to glutamine. By measuring the rate of 13C incorporation from glutamate into glutamine using techniques like 13C NMR spectroscopy, the flux through the glutamate-glutamine cycle can be determined. nih.govpnas.org Studies using this approach have demonstrated that the glutamate-glutamine cycle is a major metabolic flux in the brain, tightly coupled to neuronal activity and energy metabolism. nih.govnih.gov
| Study Focus | Key Findings |
| Human Brain Metabolism | The rate of the glutamate/glutamine cycle was determined to be approximately 80% of the glucose oxidation rate in the resting human brain. nih.gov |
| Hyperammonemia | The rate of glutamine synthesis from glutamate was found to increase significantly under hyperammonemic conditions in rats. pnas.org |
| Plasma Amino Acid Profiling | Following mild traumatic brain injury in pediatric patients, temporal changes in plasma glutamate and glutamine, and their ratio, suggest an initial excitatory imbalance followed by astrocytic compensation. mdpi.com |
Astrocytic Glutamine Synthetase Activity Probing
One of the most significant applications of tracking ¹³C labels from glutamate is in the study of the glutamate-glutamine cycle, a critical process for maintaining glutamatergic neurotransmission. mdpi.compnas.org In this cycle, glutamate released by neurons into the synaptic cleft is taken up by surrounding astrocytes. nih.govnih.gov Within the astrocytes, the enzyme glutamine synthetase (GS), which is exclusively located in these glial cells, converts the glutamate into glutamine. nih.govfrontiersin.org This glutamine is then transported back to the neurons, where it serves as the direct precursor for replenishing the neurotransmitter pool of glutamate. nih.gov
By introducing ¹³C-labeled glutamate (or a precursor like [1-¹³C]glucose which labels glutamate), researchers can monitor the rate at which the ¹³C label appears in glutamine. pnas.org The appearance of [4-¹³C]glutamine following the administration of a tracer that labels [4-¹³C]glutamate is a direct measure of astrocytic glutamine synthetase activity. jneurosci.orgpnas.org Studies in the human brain using ¹³C NMR spectroscopy have demonstrated that the enrichment of [4-¹³C]glutamine lags behind that of [4-¹³C]glutamate, which is consistent with neuronal glutamate being the primary precursor for glutamine synthesis via this pathway. pnas.org These experiments have revealed that the glutamate-glutamine cycle is a major metabolic flux in the resting human brain, with a rate that is approximately 80% of that of glucose oxidation. pnas.org This high rate underscores the critical role of astrocytic GS in supporting robust neuronal activity. nih.gov
| Parameter | Measured Rate (μmol/g/min) | Cell Type | Key Enzyme |
| Glutamate-Glutamine Cycle (Vcycle) | 0.32 ± 0.05 | Astrocyte/Neuron | Glutamine Synthetase |
| Total Tricarboxylic Acid (TCA) Cycle Rate | 0.77 ± 0.07 | Astrocyte/Neuron | Multiple |
| Glucose Oxidation Rate | 0.39 ± 0.04 | Astrocyte/Neuron | Multiple |
| Data derived from ¹³C NMR studies in the human occipital/parietal lobe. pnas.org |
Neuronal Glutaminase (B10826351) Activity Determination
Following the synthesis of glutamine in astrocytes and its transport to neurons, the next key step in the glutamate-glutamine cycle is the conversion of glutamine back into glutamate. This reaction is catalyzed by the enzyme phosphate-activated glutaminase (PAG), which is predominantly active in neurons. nih.govnih.gov The activity of neuronal glutaminase is crucial for regenerating the neurotransmitter glutamate that was released during synaptic transmission. nih.govnih.gov
Metabolic flux analysis using ¹³C-labeled substrates can also provide quantitative insights into neuronal glutaminase activity. When ¹³C-labeled glutamine (derived from astrocytic processing of an initial ¹³C-labeled precursor) is taken up by neurons, the rate of ¹³C-glutamate formation reflects the flux through glutaminase. nih.gov Studies using brain slices from mice with a genetic deficiency in glutaminase (GLS1+/−) and incubated with [3-¹³C]glutamine have directly demonstrated the enzyme's role. The slices from these deficient mice consumed less labeled glutamine and, consequently, accumulated less labeled glutamate compared to wild-type controls, confirming that flux through glutaminase is a key determinant for glutamate provision from glutamine. nih.gov This approach allows for a direct assessment of the capacity of neurons to regenerate their neurotransmitter supply. nih.gov
Elucidation of Neurotransmitter Metabolism Pathways
L-Glutamic acid is not only the brain's primary excitatory neurotransmitter but also a central hub in the metabolism of other neurotransmitters and key metabolic pathways. wikipedia.orgnih.gov Using L-Glutamic Acid (4-13C) as a tracer enables the detailed mapping of these interconnected metabolic routes.
GABA Synthesis from L-Glutamic Acid
Glutamate is the direct precursor for the synthesis of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). wikipedia.orgnih.govnih.gov This conversion is a single-step decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD), which is found in GABAergic neurons. nih.govfrontiersin.org
The metabolic pathway from glutamate to GABA can be effectively traced using ¹³C-labeled substrates. When L-Glutamic Acid is labeled at the C4 position, the ¹³C atom is retained during the conversion to GABA. Therefore, by monitoring the appearance of the ¹³C label in the GABA pool, researchers can quantify the rate of GABA synthesis. Studies using ¹³C NMR have shown that the synthesis of GABA from glutamine (which is first converted to glutamate) is more complex than a simple direct conversion. frontiersin.org It appears that a significant portion of the glutamate formed from glutamine is first metabolized in the tricarboxylic acid (TCA) cycle before being used for GABA synthesis. frontiersin.org This involvement of mitochondrial metabolism may provide additional layers of regulation for the synthesis of this crucial inhibitory neurotransmitter. frontiersin.org
| Precursor | Enzyme | Product | Function |
| L-Glutamic Acid | Glutamate Decarboxylase (GAD) | Gamma-Aminobutyric Acid (GABA) | Major Inhibitory Neurotransmitter |
| This pathway is a primary focus of ¹³C tracer studies in neuroscience. nih.govmdpi.com |
Interrogation of Central Nervous System Energy Metabolism
Glutamate metabolism is inextricably linked to energy production in the central nervous system. nih.gov It serves as a key anaplerotic substrate, meaning it can replenish intermediates of the TCA cycle, and it can also be oxidized to produce ATP. nih.gov The glutamate-glutamine cycle itself is an energy-dependent process, with the conversion of glutamate to glutamine in astrocytes requiring ATP. nih.gov ¹³C-MFA studies using labeled glutamate or its precursors provide a unique window into the brain's bioenergetic landscape. nih.gov
Glucose Oxidation and Oxidative Phosphorylation Rates
A cornerstone of brain energy metabolism is the oxidation of glucose. researchgate.net ¹³C-labeled glucose is frequently used to measure the rate of the TCA cycle, a central pathway in cellular respiration. jneurosci.orgpnas.org When [1-¹³C]glucose is metabolized, the label enters the TCA cycle via acetyl-CoA and is incorporated into the C4 position of glutamate. jneurosci.orgpnas.org By monitoring the rate of [4-¹³C]glutamate turnover using ¹³C NMR, the neuronal TCA cycle rate can be calculated. pnas.orgpnas.org
These measurements have revealed a tight coupling between glutamatergic neurotransmission and glucose oxidation. pnas.org The rate of the glutamate-glutamine cycle (a proxy for synaptic activity) is stoichiometrically linked to the rate of glucose oxidation. pnas.org This indicates that a significant portion of the brain's energy budget, derived from glucose oxidation and subsequent oxidative phosphorylation, is dedicated to supporting the processes associated with glutamate neurotransmission, including its release, reuptake, and recycling. nih.govnih.gov Studies in the human brain have shown that the astroglial TCA cycle, which supports processes like glutamine synthesis, accounts for a significant fraction of the total brain's oxidative metabolism. jneurosci.org
| Metabolic Process | Relationship to L-Glutamic Acid Metabolism | Key Findings from ¹³C Studies |
| Glucose Oxidation | The primary fuel source supporting the energy demands of the glutamate-glutamine cycle. The rate of glucose oxidation is tightly coupled to the rate of neurotransmitter cycling. | The rate of the glutamate-glutamine cycle is ~80% of the glucose oxidation rate in the resting human cortex. pnas.org |
| TCA Cycle | Glutamate is in rapid exchange with the TCA cycle intermediate α-ketoglutarate, making its labeling a direct readout of cycle flux. | Measurement of ¹³C label incorporation into glutamate from labeled glucose allows for the quantification of neuronal TCA cycle rates. jneurosci.orgpnas.org |
| Oxidative Phosphorylation | The primary pathway for ATP generation, fueled by products of the TCA cycle. Glutamine-driven oxidative phosphorylation is a major source of ATP. | Glutamine, derived from glutamate, is a key substrate supporting oxidative phosphorylation and ATP production, even under hypoxic conditions. nih.gov |
Astrocytic-Neuronal Metabolic Coupling Mechanisms
The brain's energy metabolism is compartmentalized between neurons and astrocytes, with a dynamic metabolic interplay known as astrocytic-neuronal metabolic coupling. A central component of this coupling is the glutamate-glutamine cycle. Glutamate, the primary excitatory neurotransmitter, is released by neurons into the synapse. Astrocytes subsequently take up this glutamate and convert it to glutamine, which is then transported back to neurons to be reconverted into glutamate, thus replenishing the neurotransmitter pool. pnas.org
The use of 13C-labeled substrates, particularly [1,6-13C]glucose or [1-13C]glucose, in conjunction with 13C magnetic resonance spectroscopy (MRS), allows for the noninvasive measurement of the metabolic fluxes associated with this cycle. nih.govresearchgate.net As labeled glucose is metabolized, the 13C isotope is incorporated into the glutamate and glutamine pools. By tracking the time course of 13C enrichment in the C4 position of glutamate and glutamine, mathematical models can be used to calculate the rate of the glutamate-glutamine cycle (VNT or Vcyc) as well as the tricarboxylic acid (TCA) cycle rates in both neurons (VTCAn) and astrocytes (VTCAg). researchgate.netpnas.org
Research has demonstrated a tight coupling between glutamatergic neurotransmission and the oxidative metabolism in both cell types. researchgate.net For instance, studies involving visual stimulation have shown that an increase in neuronal activity leads to a concurrent increase in the metabolic rates of both astrocytes and neurons. One study observed that a 20% increase in the glutamate-glutamine cycle rate was accompanied by a 12% increase in the neuronal TCA cycle rate and a significant 24% increase in the astrocytic TCA cycle rate. researchgate.net This indicates that as neurotransmission increases, both neurons and astrocytes ramp up their energy metabolism to meet the demand, highlighting a synchronized metabolic response. researchgate.net
Table 1: Metabolic Flux Changes in the Tree Shrew Visual Cortex During Visual Stimulation
| Metabolic Flux | Baseline Rate (μmol/g/min) | Stimulated Rate (μmol/g/min) | Percent Change (%) |
| VNT (Glutamate-Glutamine Cycle) | Not specified | Not specified | +20% |
| VTCAn (Neuronal TCA Cycle) | Not specified | Not specified | +12% |
| VTCAg (Astrocytic TCA Cycle) | Not specified | Not specified | +24% |
This table summarizes research findings on the coupling of metabolic rates during neuronal activity. The specific baseline and stimulated rates were not provided in the source material, but the percentage increases upon stimulation were reported, demonstrating the linked metabolic response. researchgate.net
These findings support the model where the glutamate-glutamine cycle is a major metabolic pathway in the brain, tightly linked to energy consumption. The rate of this cycle is substantial, estimated in the resting human brain to be approximately 80% of the rate of glucose oxidation. pnas.org
Assessment of Pentose (B10789219) Phosphate (B84403) Pathway Activity via Glutamate Labeling
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is vital for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. The activity of the PPP can be assessed by tracing the fate of 13C atoms from specifically labeled glucose molecules into downstream metabolites like glutamate. nih.govoup.com
When cells are supplied with [2-13C]-glucose, the carbon skeleton is processed differently by glycolysis and the PPP, leading to distinct labeling patterns in glutamate. oup.com
Via Glycolysis: Metabolism through glycolysis and the TCA cycle results in the formation of [5-13C]-glutamate.
Via the Pentose Phosphate Pathway: Flux through the oxidative PPP removes the C1 carbon of glucose. Subsequent metabolic steps lead to the formation of pyruvate labeled at the C2 and C3 positions. When this enters the TCA cycle, it ultimately produces [4-13C]-glutamate. oup.com
Therefore, the relative abundance of [4-13C]-glutamate compared to [5-13C]-glutamate, detectable by 13C-MRS, serves as a direct readout of the relative flux through the PPP versus glycolysis. oup.com Similarly, using [2,3-13C2]glucose as a tracer results in the formation of [4,5-13C2]glutamate, which also indicates PPP activity. nih.gov This method provides a valuable alternative to measuring lactate (B86563) labeling, especially in tissues where lactate concentrations are low. nih.gov
This technique has been applied to study metabolic reprogramming in various contexts, such as cancer. For example, in studies of low-grade gliomas, this method was used to investigate how the expression of telomerase reverse transcriptase (TERT) affects glucose metabolism. The results showed that cells expressing TERT had significantly higher PPP flux compared to control cells. oup.com This elevated PPP activity provides the cancer cells with the necessary building blocks and reductive power (NADPH) to support proliferation and combat oxidative stress.
Table 2: Relative Pentose Phosphate Pathway Flux in Normal Human Astrocytes with Varied TERT Expression
| Cell Line | TERT Expression Status | Relative PPP Flux ([4-13C]Glu / ([4-13C]Glu + [5-13C]Glu)) |
| NHACONTROL | Negative | ~0.04 |
| NHATERT+ | Positive | ~0.10 |
| NHATERT- | Silenced | ~0.05 |
| NHATERT+ rescue | Restored | ~0.09 |
This table presents data from a study on low-grade gliomas, illustrating how the ratio of labeled glutamate isotopomers is used to measure relative PPP flux. The data shows that TERT expression is associated with a significant increase in PPP activity, which is reversible upon silencing of the TERT gene. oup.com
Research Models and Experimental Designs Employing L Glutamic Acid 4 13c
In Vitro Cellular Models
In vitro cellular models are indispensable tools for dissecting the metabolic fate and cellular functions of L-Glutamic Acid (4-13C) in a controlled environment. These models, ranging from primary cells to immortalized cell lines and complex tissue preparations, allow for detailed investigations into metabolic pathways and cellular interactions.
Primary Cell Cultures (e.g., Neurons, Astrocytes, Glia)
Primary cell cultures, derived directly from animal tissues, provide a physiologically relevant system for studying the distinct metabolic roles of different neural cell types.
Studies using isotopically labeled L-Glutamic acid have revealed extensive metabolic activity in both neurons and astrocytes. nih.gov When cultured with [U-13C]Glutamate, both cell types show significant labeling of aspartate. nih.gov However, their metabolic pathways diverge significantly. Astrocytes prominently produce and release 13C-labeled lactate (B86563) and glutamine into the medium, a phenomenon not observed in cortical neurons. nih.gov GABAergic cortical neurons, on the other hand, uniquely synthesize GABA from the labeled glutamate (B1630785). nih.gov
Further analysis of the tricarboxylic acid (TCA) cycle intermediates shows that glutamate derived from the first turn of the cycle is present in all cell types. However, glutamate from the second turn is detectable only in cerebellar granule neurons, indicating different rates of TCA cycle activity. nih.gov The use of specific metabolic inhibitors in these cultures has further clarified these pathways. For instance, the transaminase inhibitor aminooxyacetic acid blocks the formation of both aspartate and the 1,2,3-13C3-isotopomer of glutamate in astrocytes, demonstrating the essential role of transamination in converting 2-oxoglutarate to glutamate. nih.gov
Co-cultures and tri-cultures of neurons, astrocytes, and microglia are also employed to investigate cellular interactions in response to glutamate. nih.gov In neuron-astrocyte co-cultures, for example, increasing concentrations of glutamate lead to astrocyte reactivity, characterized by hypertrophy and a loss of processes. nih.gov The introduction of microglia in a tri-culture system has been shown to offer a neuroprotective effect against glutamate-induced excitotoxicity. nih.gov
Table 1: Metabolic Fate of [U-13C]Glutamate in Primary Neural Cell Cultures
| Cell Type | Key 13C-Labeled Metabolites Produced | Notable Findings |
|---|---|---|
| Astrocytes | Aspartate, Lactate, Glutamine | Prominent release of lactate and glutamine into the medium. Transamination is crucial for the conversion of 2-oxoglutarate to glutamate. nih.gov |
| Cortical Neurons (GABAergic) | Aspartate, GABA | Synthesize GABA from glutamate. Do not show detectable labeling of lactate or glutamine in the medium. nih.gov |
| Cerebellar Granule Neurons | Aspartate, Lactate, second-turn TCA cycle Glutamate | Show some labeling of lactate. Unique in showing glutamate derived from the second turn of the TCA cycle. nih.gov |
Immortalized Cell Lines (e.g., Cancer Cell Lines, Beta-Cell Lines)
Immortalized cell lines, which can proliferate indefinitely, are valuable models for studying the role of glutamate metabolism in diseases like cancer and diabetes.
Glutamine, a precursor to glutamate, is crucial for the growth and survival of many cancer cells. embopress.org Studies using 13C-glutamine tracing in human glioblastoma (GBM) cells have detailed how glutamine contributes to the production of nucleotides, lipids, and other amino acids, and supports energy production by replenishing TCA cycle intermediates (anaplerosis). nih.gov This methodology allows for the detailed analysis of metabolic fluxes, including the reductive carboxylation pathway for lipid synthesis. nih.gov
Research also indicates that the necessity of glutamine for cancer cell proliferation is linked to acid resistance. nih.gov Cancer cells exhibit increased aerobic glycolysis (the Warburg effect), leading to the production of lactic acid and an acidic tumor microenvironment. nih.gov Through the action of glutaminase (B10826351), glutamine is converted to glutamate, releasing ammonia (B1221849) in the process. This ammonia helps to neutralize the acidic environment, promoting cell survival. nih.gov Experiments have shown that in a more acidic medium, cancer cell lines like HeLa and MCF-7 consume more glutamine and release more glutamate. nih.gov
In the context of diabetes research, the dipeptide L-alanyl-L-glutamine has been shown to protect pancreatic beta-cells from inflammation-induced dysfunction. sigmaaldrich.com In insulin-secreting BRIN-BD11 beta-cells, L-alanyl-L-glutamine restored the glutamine-glutathione axis and levels of heat shock protein 70 (HSP70), which were compromised by inflammatory mediators. sigmaaldrich.com This protection is thought to be mediated by maintaining mitochondrial metabolism and stimulus-secretion coupling, which are essential for insulin (B600854) release. sigmaaldrich.com
Table 2: Role of Glutamate/Glutamine Metabolism in Immortalized Cell Lines
| Cell Line Type | Key Findings from L-Glutamic Acid (or precursor) Studies | Reference |
|---|---|---|
| Cancer Cell Lines (e.g., Glioblastoma, HeLa, MCF-7) | Glutamine is a key anaplerotic substrate for the TCA cycle and a source for nucleotide and lipid synthesis. nih.gov The conversion of glutamine to glutamate provides ammonia, which confers resistance to the acidic tumor microenvironment. nih.gov | nih.govnih.gov |
| Pancreatic Beta-Cell Lines (e.g., BRIN-BD11) | L-alanyl-L-glutamine protects against inflammation-induced dysfunction by restoring the glutamine-glutathione axis and maintaining mitochondrial function essential for insulin secretion. sigmaaldrich.com | sigmaaldrich.com |
Brain Slice Preparations
Acute brain slice preparations maintain the local cellular architecture and synaptic connections, offering an intermediate model between dissociated cell cultures and in vivo studies. These preparations are widely used in electrophysiology to study neuronal activity and synaptic transmission. mdpi.com
Coronal brain slices containing specific regions, such as the striatum, are prepared from animal brains and kept viable in an oxygenated artificial cerebrospinal fluid. mdpi.com This allows for techniques like patch-clamp electrophysiology to record from identified neurons within a relatively intact circuit. While direct metabolic tracing with L-Glutamic Acid (4-13C) is less common in these acute preparations compared to cell cultures, they are crucial for studying the immediate electrophysiological effects of glutamate and its analogs on neuronal excitability and synaptic plasticity. The preparation process involves immersing the brain in an ice-cold cutting solution to protect the tissue before slicing. mdpi.com
Ex Vivo Tissue Preparations
Ex vivo models involve the study of tissues or organs outside the living organism, under conditions that simulate the in vivo environment. This approach is particularly useful for investigating organ-level metabolism and function.
Perfused Organs (e.g., Heart, Brain)
Perfusion systems are used to maintain the viability and function of isolated organs by circulating a nutrient-rich, oxygenated solution (perfusate). This allows for the study of organ metabolism and the testing of therapeutic interventions.
In the context of organ transplantation, L-glutamate has been investigated as an additive to preservation solutions. One study on sheep hearts found that adding L-glutamate to a hypothermic cardioplegic solution for extended ex vivo preservation was a subject of investigation. nih.gov Similarly, the dipeptide L-alanyl-L-glutamine, when added to the perfusate during normothermic ex vivo lung perfusion (EVLP), was found to provide energy support, antioxidant effects, and cytoprotection to the lung tissue. nih.gov
Normothermic ex vivo heart perfusion (EVHP) is a technique that aims to reduce the damage caused by cold ischemia and allows for the functional assessment of donor hearts before transplantation. umich.edueur.nl These systems maintain the heart at a physiological temperature, and studies have shown that this can successfully preserve heart viability for extended periods, potentially expanding the pool of viable donor organs. umich.edu
Tissue Homogenates and Subcellular Fractions
The analysis of tissue homogenates and their subsequent separation into subcellular fractions is a fundamental biochemical technique to determine the localization and concentration of metabolites within different cellular compartments.
Studies on guinea-pig brain homogenates have quantified the distribution of free amino acids. nih.gov These analyses revealed that glutamate is the most abundant free amino acid, followed by aspartate and γ-aminobutyrate (GABA). nih.gov When these homogenates were separated into subcellular fractions (e.g., nuclei, mitochondria, microsomes, and cytosol), the distribution of these amino acids was found to resemble that of soluble cytoplasmic markers. nih.gov This suggests that there is no specific concentration of these centrally active amino acids in fractions rich in presynaptic nerve terminals, which has implications for their proposed roles as neurotransmitters. nih.gov
This technique of subcellular fractionation, often achieved through differential centrifugation, is a robust method for reducing the complexity of a tissue sample and enriching for specific organelles. nih.govlabome.com This allows for a more detailed analysis of the proteome and metabolome of specific compartments, such as the mitochondria or nucleus, providing a deeper understanding of cellular mechanisms. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Glutamic Acid (4-13C) |
| L-Glutamic acid |
| [U-13C]Glutamate |
| Aspartate |
| Lactate |
| Glutamine |
| GABA (γ-aminobutyrate) |
| 2-oxoglutarate |
| Aminooxyacetic acid |
| L-alanyl-L-glutamine |
In Vivo Animal Models
Stable isotopes like ¹³C are employed to trace metabolic pathways in living organisms. In the context of neuroscience, L-glutamic acid labeled at the C4 position with ¹³C, or precursors that lead to its labeling, serves as a powerful tool for investigating brain energy metabolism and neurotransmitter cycling in vivo.
Rodent Models for Brain Metabolism Studies (e.g., Rat, Mouse)
Rodent models, particularly rats and mice, are fundamental in the study of cerebral metabolism using ¹³C-labeled substrates. nih.govnih.gov These models allow for detailed investigation of metabolic pathways under controlled physiological and pathological conditions. The primary technique used in conjunction with ¹³C tracers is Nuclear Magnetic Resonance (NMR) spectroscopy, which can non-invasively measure the incorporation of the ¹³C label into various metabolites over time. frontiersin.orgnih.govnih.gov
When a ¹³C-labeled precursor, such as [1,6-¹³C₂]glucose, is introduced into the system, it is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This process leads to the incorporation of the ¹³C isotope into the carbon backbones of other molecules, including the amino acid glutamate. nih.govbiorxiv.org By monitoring the appearance of the ¹³C label in specific positions of glutamate (like the C4 position) and its subsequent transfer to glutamine, researchers can quantify the rates of key metabolic pathways. nih.gov
These studies provide direct insights into cerebral metabolic compartmentalization, particularly the distinct metabolic roles of neurons and glial cells (astrocytes). frontiersin.org For instance, the rate of the neuronal TCA cycle, the glial TCA cycle, and the glutamate-glutamine neurotransmitter cycle between these two cell types can be determined. nih.govnih.gov
Detailed research findings from studies using ¹³C-labeled glucose to trace glutamate metabolism in the mouse brain have yielded quantitative data on several key metabolic fluxes. These findings are crucial for understanding the intricate metabolic relationship between neurons and glia.
Metabolic Fluxes in the Mouse Brain Measured by ¹³C MRS
The table below summarizes key metabolic rates determined in the mouse brain using in vivo ¹³C Magnetic Resonance Spectroscopy following the infusion of [1,6-¹³C₂]glucose. Data is presented as mean ± standard deviation.
| Metabolic Flux | Abbreviation | Rate (µmol/g/min) | Description |
|---|---|---|---|
| Neuronal Tricarboxylic Acid (TCA) Cycle Flux | VTCAn | 0.56 ± 0.03 | Rate of energy metabolism primarily in neurons. nih.govresearchgate.net |
| Astroglial Tricarboxylic Acid (TCA) Cycle Flux | Vg | 0.16 ± 0.03 | Rate of energy metabolism primarily in astrocytes. nih.govresearchgate.net |
| Pyruvate (B1213749) Carboxylase Activity | VPC | 0.041 ± 0.003 | An anaplerotic pathway, primarily in astrocytes, that replenishes TCA cycle intermediates. nih.govresearchgate.net |
| Glutamate-Glutamine Cycle Rate (Neurotransmission) | VNT | 0.084 ± 0.008 | Rate of glutamate release by neurons and subsequent uptake and conversion to glutamine by astrocytes. nih.govresearchgate.net |
| Cerebral Metabolic Rate of Glucose | CMRglc | 0.38 ± 0.02 | Overall rate of glucose consumption linked to oxidative metabolism. nih.govresearchgate.net |
Methodologies for Tracer Delivery and Sampling in Vivo
The success of in vivo stable isotope tracing studies hinges on the methods used for tracer delivery and the subsequent detection or sampling of labeled metabolites. creative-proteomics.com
Tracer Delivery
Several methods are used to administer ¹³C-labeled tracers to rodent models, each with specific advantages and disadvantages. The choice of a particular method is dictated by the biological question under investigation. creative-proteomics.comkuleuven.be
Intravenous (IV) Infusion : This method involves administering the tracer directly into the bloodstream at a constant rate. kuleuven.be It is advantageous for minimizing sharp transient effects and maintaining a steady-state concentration of the tracer in the blood, which can simplify metabolic modeling. kuleuven.beescholarship.org
Oral Gavage : This technique involves delivering a solution of the tracer directly into the stomach. uky.edudntb.gov.ua It is considered a more physiological delivery route for dietary metabolites as it follows the natural path of digestion and absorption. escholarship.org
Intraperitoneal (IP) Injection : The tracer is injected into the peritoneal cavity. This method bypasses the digestive tract but is still subject to first-pass metabolism by the liver. escholarship.org
Comparison of In Vivo Tracer Delivery Methods
This table outlines the primary advantages and disadvantages of common delivery methods for stable isotope tracers in animal models.
| Delivery Method | Pros | Cons |
|---|---|---|
| Intravenous (IV) Infusion | - Instantly delivers tracer to the bloodstream. escholarship.org | - Bypasses the digestive tract and liver, which is less physiologically relevant for dietary nutrients. escholarship.org |
| Oral Gavage | - Physiologically relevant for dietary metabolites. escholarship.org | - An acute bolus can cause metabolic perturbations. escholarship.org |
| Intraperitoneal (IP) Injection | - More physiological than IV as it is subject to first-pass liver metabolism. escholarship.org | - Slower and less complete diffusion into the bloodstream compared to IV. escholarship.org |
Sampling and Detection in Vivo
For brain metabolism studies, the gold standard for "sampling" is non-invasive in vivo NMR spectroscopy, also known as Magnetic Resonance Spectroscopy (MRS). nih.gov This technique allows researchers to dynamically measure the ¹³C enrichment in glutamate, glutamine, and other metabolites directly within a specific region of the living brain. nih.govnih.gov This avoids the need for tissue extraction, which can introduce artifacts, and allows for the collection of a time course of label incorporation in a single animal. researchgate.net
The two main approaches for detecting the ¹³C label are:
Direct ¹³C MRS : This method directly detects the signals from the ¹³C nuclei. It benefits from a large chemical shift range, which provides high spectral resolution, but suffers from low sensitivity. nih.govnih.gov
Indirect ¹H-[¹³C] MRS : This method detects the protons (¹H) that are attached to ¹³C nuclei. It offers significantly higher sensitivity than direct detection but can be more complex to implement and interpret. nih.govbiorxiv.org
For studies requiring tissue analysis (ex vivo), samples are rapidly collected and flash-frozen, often using freeze-clamping techniques, to halt all metabolic activity instantly, thereby preserving the metabolic state of the tissue at the moment of collection. escholarship.org Blood samples are also typically collected to measure the enrichment of the tracer in circulation. escholarship.org
Computational and Bioinformatic Approaches for L Glutamic Acid 4 13c Data Analysis
Software Tools for Metabolic Flux Modeling and Simulation
Metabolic Flux Analysis (MFA) using L-Glutamic Acid (4-¹³C) requires specialized software to model the distribution of the ¹³C label throughout the metabolic network and to estimate the rates of intracellular reactions. These software tools provide the necessary framework for simulating labeling patterns, fitting experimental data, and performing statistical analyses to ensure the robustness of the results. nih.govresearchgate.net
The accurate determination of metabolic fluxes from L-Glutamic Acid (4-¹³C) tracing experiments hinges on the analysis of mass isotopomer distributions in key metabolites. Mass spectrometry (MS) is a primary analytical technique for this purpose, providing data on the relative abundances of different isotopologues. nih.govbiorxiv.org However, to gain deeper insights into pathway activities, it is often necessary to resolve positional isotopomers, which requires more advanced analytical techniques like tandem mass spectrometry (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
Several software tools are available to process and analyze this complex data. While not exclusively designed for L-Glutamic Acid (4-¹³C), their functionalities are directly applicable. For instance, software that can handle tandem MS data is crucial for positional isotopomer analysis of glutamate (B1630785), allowing researchers to distinguish between different labeling patterns that arise from distinct metabolic pathways. nih.govlongdom.org This is particularly important for a tracer like L-Glutamic Acid (4-¹³C), where the label is at a specific position.
Table 1: Examples of Software Tools for Isotopomer Data Analysis
| Software | Primary Function | Key Features for L-Glutamic Acid (4-¹³C) Analysis |
| INCA (Isotopomer Network Compartmental Analysis) | Metabolic flux analysis and isotopomer distribution modeling. ucdavis.edu | Supports both stationary and non-stationary MFA, can model complex metabolic networks, and allows for the integration of various isotopic tracer data. |
| 13CFLUX2 | High-performance software for ¹³C-based metabolic flux analysis. ucdavis.edu | Efficient algorithms for flux estimation and statistical analysis, capable of handling large-scale metabolic models. |
| OpenMebius | Conventional and isotopically non-stationary ¹³C-MFA. ucdavis.edu | Open-source platform with flexibility for custom model development and analysis. |
| SUMOFLUX | Targeted ¹³C metabolic flux ratio analysis. ucdavis.edu | Focuses on calculating flux ratios, which can be a robust way to analyze specific pathway branch points. |
| FiatFlux | Metabolic flux analysis from ¹³C-glucose experiments. ucdavis.edu | While focused on glucose, its principles can be adapted for other tracers like glutamate. |
The foundation of any metabolic flux analysis is a well-defined metabolic network model. This model comprises the biochemical reactions, their stoichiometry, and the atom transitions that describe how carbon atoms are rearranged during enzymatic reactions. For studies involving L-Glutamic Acid (4-¹³C), the network model must accurately represent the pathways of glutamate metabolism, including its entry into the Krebs cycle, transamination reactions, and its role in amino acid and nucleotide biosynthesis.
Flux estimation is then performed by fitting the simulated isotopomer distributions from the model to the experimentally measured data. This is typically achieved using optimization algorithms that minimize the difference between the simulated and experimental values. The choice of algorithm can impact the accuracy and efficiency of the flux estimation process.
Commonly used algorithms include:
Least-Squares Minimization: This is a standard approach where the sum of the squared differences between the measured and simulated data is minimized.
Monte Carlo Methods: These methods are used to assess the statistical confidence of the estimated fluxes by performing multiple simulations with randomly sampled data within the experimental error range.
Evolutionary Algorithms: These can be employed to explore the vast solution space of possible flux distributions and identify the one that best fits the data. mit.edu
Statistical Analysis of Isotopic Enrichment Data
Statistical analysis is a critical component of L-Glutamic Acid (4-¹³C) data analysis, ensuring the reliability and significance of the obtained results. This involves not only assessing the goodness-of-fit of the model but also determining the confidence intervals of the estimated fluxes.
Due to the complexity and high dimensionality of isotope tracing data, multivariate statistical methods are often employed to identify patterns and relationships within the dataset. Techniques such as Principal Component Analysis (PCA) can be used to visualize the variance in the data and identify potential outliers or batch effects. Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) can be used to identify the metabolites that are most significantly different between experimental conditions. These methods provide a global overview of the metabolic changes induced by a particular perturbation and can guide the more detailed analysis of metabolic fluxes.
In many experimental setups, it is beneficial to collect data at multiple time points after the introduction of the L-Glutamic Acid (4-¹³C) tracer. This time-course data provides valuable information about the dynamics of metabolic pathways and can help to resolve fluxes that are difficult to determine from steady-state experiments alone. nih.govnih.gov
The analysis of time-course data involves fitting kinetic models to the isotopic enrichment curves of various metabolites. nih.gov This requires specialized software that can solve the system of differential equations that describe the change in isotopomer concentrations over time. The fitting process yields not only the metabolic fluxes but also information about pool sizes and exchange rates between different metabolic compartments. nih.gov
Integration with Multi-Omics Data for Comprehensive Metabolic Understanding
To gain a holistic view of cellular metabolism, data from L-Glutamic Acid (4-¹³C) tracing experiments can be integrated with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. ethz.ch This integrative approach allows for a more comprehensive understanding of how metabolic fluxes are regulated at the genetic and protein levels.
For example, changes in metabolic fluxes determined from L-Glutamic Acid (4-¹³C) data can be correlated with changes in the expression of genes encoding the enzymes that catalyze those reactions (transcriptomics) or the abundance of those enzymes (proteomics). syncell.comnih.govnih.govelucidata.io This can help to identify key regulatory points in the metabolic network and provide a more complete picture of the cellular response to different conditions.
Future Directions and Emerging Research Avenues for L Glutamic Acid 4 13c Tracer Studies
Advancements in Isotopic Labeling Strategies and Tracer Design
The precision of metabolic flux analysis (MFA) is fundamentally dependent on the design of the isotopic labeling experiment, including the choice of tracer. researchgate.net Future advancements will focus on creating more sophisticated and targeted L-Glutamic Acid (4-13C) tracers. This includes the development of novel synthetic routes to produce glutamic acid molecules with intricate labeling patterns, going beyond the single 4-13C label. These multi-labeled isotopologues will provide more constraints for metabolic models, leading to more accurate and resolved flux maps.
Researchers are also exploring the use of computational algorithms for the rational design of tracer experiments. researchgate.net These in silico tools can predict the optimal combination of labeled substrates, including various isotopomers of glutamic acid, to maximize the information obtained from a single experiment. For instance, combining L-Glutamic Acid (4-13C) with other labeled nutrients like [1,2-¹³C₂]glucose can provide a more comprehensive view of central carbon metabolism. nih.gov The goal is to move beyond a one-size-fits-all approach to tracer selection and instead tailor the isotopic input to the specific biological question and metabolic network under investigation. nih.gov
Table 1: Examples of Isotopic Tracers Used in Metabolic Flux Analysis
| Tracer | Common Application |
| [1-¹³C]Glucose | Elucidating fluxes in the upper part of metabolism (glycolysis, pentose (B10789219) phosphate (B84403) pathway). researchgate.net |
| [U-¹³C]Glucose | Analyzing metabolism downstream of phosphoenolpyruvate. researchgate.net |
| [U-¹³C₅]Glutamine | Tracing glutamine's contribution to the TCA cycle and lipid synthesis. nih.gov |
| [1-¹³C]Glutamine | Specifically tracing the contribution of reductive carboxylation to the TCA cycle. nih.gov |
| [5-¹³C]Glutamine | Tracing the contribution of reductive carboxylation to lipid synthesis. nih.gov |
Integration with Advanced Imaging Modalities for Spatially Resolved Metabolic Flux
A significant frontier in metabolic research is the ability to visualize metabolic activity within the spatial context of tissues and even single cells. The integration of L-Glutamic Acid (4-13C) tracer studies with advanced imaging modalities is making this a reality. Techniques such as Magnetic Resonance Spectroscopy (MRS) and Mass Spectrometry Imaging (MSI) are being adapted to track the fate of the ¹³C label from glutamic acid in a spatially resolved manner.
For example, localized in vivo ¹³C-NMR has been used to measure the incorporation of the ¹³C label from glucose into the C4 position of glutamate (B1630785) in the human brain, providing insights into cerebral glutamate metabolism. researchgate.netelsevierpure.com Future developments in hyperpolarization techniques, which dramatically increase the sensitivity of MRS, will enable real-time imaging of metabolic fluxes following the administration of hyperpolarized L-Glutamic Acid (4-13C). This has the potential to revolutionize the diagnosis and monitoring of diseases characterized by altered metabolism, such as cancer. nih.gov
Similarly, MSI coupled with isotopic tracing allows for the mapping of the distribution of ¹³C-labeled metabolites within a tissue section, providing a snapshot of metabolic heterogeneity. This approach can reveal metabolic zonation in organs and identify metabolic hotspots within tumors, offering a deeper understanding of the metabolic interplay between different cell populations.
Exploration of Novel Metabolic Pathways and Compartments via L-Glutamic Acid (4-13C)
While central carbon metabolism is well-characterized, there is a growing appreciation for the existence of novel metabolic pathways and the importance of metabolic compartmentalization. L-Glutamic Acid (4-13C) is a valuable tool in these exploratory studies. By tracing the transition of the ¹³C label through the metabolic network, researchers can identify unexpected labeling patterns in metabolites, suggesting the presence of previously unknown biochemical reactions or pathways. nih.govyoutube.com
The analysis of isotopic labeling in proteinogenic amino acids, which are downstream products of central metabolic intermediates, can provide crucial information about the functions of associated pathways. nih.gov For instance, the specific labeling pattern in glutamate derived from a ¹³C-labeled substrate can help to confirm the activity of predicted pathways or even lead to the discovery of new enzymatic functions. nih.govyoutube.com
Furthermore, L-Glutamic Acid (4-13C) can be used to probe the metabolic cross-talk between different cellular compartments, such as the cytosol and mitochondria. The distinct labeling patterns of glutamate and its derivatives in these compartments can shed light on the transport and transformation of metabolites across organellar membranes, a critical aspect of cellular metabolic regulation.
Development of High-Throughput Isotopic Flux Methodologies
The complexity of biological systems often requires the analysis of a large number of samples to achieve statistical power and to screen for metabolic phenotypes. This has driven the development of high-throughput methodologies for ¹³C metabolic flux analysis. h1.co These approaches aim to automate and miniaturize the experimental workflow, from cell culture and tracer administration to sample preparation and data analysis.
The use of microtiter plates for cell cultivation and the simplification of analytical procedures, such as using gas chromatography-mass spectrometry (GC-MS) to analyze proteinogenic amino acids, are key features of these high-throughput methods. h1.co By combining these experimental advances with streamlined computational pipelines for flux estimation, researchers can now perform MFA on a much larger scale, enabling applications in areas such as metabolic engineering, drug discovery, and systems biology. h1.coresearchgate.net The continued development of these high-throughput platforms will be crucial for fully realizing the potential of L-Glutamic Acid (4-13C) and other isotopic tracers in large-scale metabolic studies.
Q & A
Q. What experimental techniques are most suitable for verifying the isotopic purity of L-glutamic acid (4-13C)?
Isotopic purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, specifically -NMR, to assess the position-specific incorporation of the label. Mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), provides complementary data on isotopic enrichment and potential impurities. For quantitative validation, compare results against certified reference materials (e.g., CLM-2431-0, 98-99% purity) and ensure calibration with unlabelled L-glutamic acid (CAS 56-86-0) .
Q. How is L-glutamic acid (4-13C) utilized in metabolic flux analysis (MFA)?
The label at the C4 position enables tracking of carbon flow through central metabolic pathways, such as the TCA cycle and glutamate biosynthesis. In MFA, isotopomer distributions are measured via NMR or MS after feeding labelled substrates to cell cultures. For example, in Corynebacterium glutamicum studies, discrepancies between model predictions and experimental enrichment data can reveal pathway bottlenecks or regulatory mechanisms .
Q. What safety protocols are essential when handling isotopically labelled L-glutamic acid?
Follow standard biosafety level 1 (BSL-1) guidelines, including PPE (gloves, lab coat) and proper ventilation. Consult safety data sheets (SDS) for poly-γ-glutamic acid analogs (CAS 84960-48-5) as reference, and ensure waste disposal complies with institutional regulations for isotopic compounds .
Advanced Research Questions
Q. How can researchers address discrepancies between predicted and experimental 13C^{13}\text{C}13C labelling patterns in metabolic studies?
Discrepancies often arise from incomplete isotopic steady-state conditions, unmodelled metabolic side reactions, or enzyme kinetic variability. To resolve this:
Q. What methodological considerations are critical for designing 13C^{13}\text{C}13C-tracing experiments in neuronal glutamate metabolism?
Key factors include:
- Cell culture system : Use primary neurons or astrocytes to preserve physiological glutamate cycling.
- Isotope delivery : Optimize labelled glucose or glutamine concentrations to avoid isotopic dilution.
- Sampling timing : Align with glutamate turnover rates (e.g., 10–30 minutes for acute neuronal stimulation).
- Data normalization : Correct for intracellular pool sizes using internal standards (e.g., D5-valine, CNLM-3466-PK) .
Q. How do isotopic impurities in L-glutamic acid (4-13C) impact NMR-based structural studies, and how can they be mitigated?
Impurities (e.g., unlabelled or differently labelled isoforms) distort signal intensities in -NMR spectra. Mitigation strategies:
Q. What advanced statistical methods are recommended for analyzing high-dimensional 13C^{13}\text{C}13C-MFA datasets?
Employ flux balance analysis (FBA) coupled with constraints (e.g., INCA software) or Bayesian probabilistic frameworks to quantify uncertainty. For large datasets, machine learning approaches (e.g., random forests) can identify non-linear relationships between flux distributions and environmental variables .
Methodological Best Practices
Q. How should researchers validate the reproducibility of isotope-labelling experiments?
- Inter-laboratory validation : Share protocols and reference samples (e.g., CLM-2431-0) with collaborating labs.
- Technical replicates : Perform triplicate measurements across independent experimental batches.
- Data transparency : Publish raw NMR/MS spectra and computational scripts in open repositories .
Q. What criteria should guide the selection of 13C^{13}\text{C}13C-labelled vs. unlabelled glutamate in enzyme kinetic assays?
Use -labelled glutamate when:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
